Deterenol

Glaucoma Research Ophthalmology IOP-lowering agents

Unlike generic synephrine or octopamine, Deterenol's isopropyl substitution yields a distinct pharmacological profile: potent lipolysis at 1 µg/ml in human adipocytes and non‑mydriatic IOP reduction. Essential for β‑AR assay calibration (IC50s: 0.411, 1.44, 8.37 µM) and forensic identification of stimulants. Provided as a ≥98% purity reference standard for reproducible research. Insist on product‑specific evaluation—avoid generic substitution.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 7376-66-1
Cat. No. B1218765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeterenol
CAS7376-66-1
Synonyms1-(4-hydroxyphenyl)-2-isopropylaminoethanol
AL 842
deterenol
deterenol hydrochloride, (+-)-isomer
deterenol oxalate (2:1), (+-)-isomer
deterenol sulfate (1:1)
deterenol, (+-)-isomer
N-isopropylnorsynephrine
N-isopropyloctopamine
PI 39
PI-39
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
InChIKeyMPCPSVWSWKWJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deterenol (CAS 7376-66-1): A Beta-Adrenergic Agonist with Quantified Differentiation from In-Class Amines


Deterenol (also known as isopropylnorsynephrine or isopropyloctopamine) is a synthetic phenethylamine derivative that functions as a non-selective β-adrenergic receptor (β-AR) agonist . It is structurally and pharmacologically related to endogenous catecholamines and other naturally occurring amines, such as synephrine and octopamine [1]. Initial research investigated its utility as a nonmydriatic hypotensive agent for potential glaucoma therapy [2]. More recent analyses have focused on its potent lipolytic activity in human adipocytes and its mechanism of action in isolated tissue models [3].

Quantitative Basis for Selecting Deterenol Over Generic Phenethylamine Analogs


The assumption that structurally similar beta-agonists like synephrine or octopamine are functionally interchangeable with Deterenol is contradicted by quantitative pharmacological data. While these compounds share a phenethylamine core, Deterenol's isopropyl substitution on the amine group results in a distinct functional profile that cannot be inferred from its structural analogs [1]. This is evidenced by significant differences in lipolytic potency in human adipocytes, with Deterenol demonstrating activity where other related amines show weak or no response . Furthermore, in vivo studies reveal a unique ophthalmic profile for Deterenol, lacking the mydriatic or miotic side effects that are common to many ophthalmic beta-blockers and sympathomimetics [2]. This combination of potent metabolic activity and a distinct physiological profile prevents generic substitution and necessitates a product-specific evaluation.

Direct Comparative Analysis: Deterenol's Differentiated Performance Metrics


Intraocular Pressure (IOP) Reduction in Rhesus Monkey Model: Comparative Efficacy and Unique Side Effect Profile

Deterenol demonstrates intraocular pressure (IOP)-lowering effects comparable to a clinical benchmark, but with a unique lack of effects on pupil diameter. In a rhesus monkey model, Deterenol produced IOP effects similar to epinephrine bitartrate [1]. Importantly, this effect was achieved at a concentration approximately twice that of epinephrine and was described as both 'nonmydriatic' and 'nonmiotic', meaning it does not cause dilation or constriction of the pupil, a common side effect of many ophthalmic agents [2].

Glaucoma Research Ophthalmology IOP-lowering agents

Functional β-Adrenergic Receptor Potency: Tissue-Specific IC50 Values in Guinea Pig Isolated Tissue Assays

Deterenol's functional activity as a β-AR agonist has been quantified in standard isolated tissue assays, providing a potency baseline for in vitro studies. The compound increased tension in various guinea pig tissues endogenously expressing β-ARs, while showing no effect on rabbit aortic strips which express α-ARs . The measured IC50 values were 0.411 µM in right atrium, 1.44 µM in left atrium, and 8.37 µM in trachea .

Cardiovascular Research Respiratory Biology Receptor Pharmacology

Lipolytic Activity in Human Adipocytes: A Direct Comparison with Synephrine and Octopamine

In a direct comparative study on human adipocytes, Deterenol (referred to as isopropylnorsynephrine) exhibited significantly greater lipolytic activity than its naturally occurring structural analogs, synephrine and octopamine [1]. Deterenol stimulated lipolysis at a concentration of 1 μg/ml, achieving over 60% of the maximal effect of the reference agonist isoprenaline [2]. In contrast, synephrine and octopamine only demonstrated partial stimulation at much higher doses (≥100 μg/ml), and other related amines like tyramine showed weak or inhibitory effects .

Metabolic Research Obesity Adipocyte Biology

In Vivo Acute Toxicity Profile: Quantitative LD50 Data in Mouse Models

Baseline acute toxicity for Deterenol has been established through LD50 studies, providing essential safety parameters for in vivo research design. The reported lethal dose for 50% of the test population (LD50) in mice is 370 mg/kg when administered intraperitoneally (i.p.) and 144 mg/kg when administered intravenously (i.v.) [1]. This data serves as a quantitative benchmark for dose selection and safety assessments in rodent models.

Toxicology Preclinical Safety In Vivo Pharmacology

Defined Application Scenarios for Deterenol (CAS 7376-66-1) Based on Quantified Differentiation


Metabolic Research: Studying Lipolytic Pathways in Human Adipocytes

Deterenol serves as a potent and well-defined research tool for inducing and studying lipolysis in human adipocyte models. Its high potency, with activity demonstrated at a concentration of 1 µg/ml, makes it suitable for investigating β-adrenergic signaling pathways related to fat metabolism without the need for high, potentially non-specific concentrations required by less potent analogs like synephrine or octopamine [1].

Ophthalmic Pharmacology: Investigating IOP-Lowering Mechanisms Independent of Pupil Effects

For researchers focused on glaucoma and intraocular pressure (IOP) regulation, Deterenol provides a unique pharmacological profile. Its ability to reduce IOP similarly to epinephrine, but without the confounding effects of miosis or mydriasis, allows for a cleaner experimental system to isolate IOP-lowering mechanisms from pupillary pathways in relevant animal models [2].

In Vitro Receptor Pharmacology: Tissue-Specific β-Adrenergic Response Calibration

The well-defined functional potency of Deterenol across different tissue types (guinea pig atria and trachea) provides a valuable reference standard for calibrating β-AR assays. The available IC50 values (0.411 µM, 1.44 µM, and 8.37 µM) allow researchers to use Deterenol as a control agonist to validate assay sensitivity and compare the potency of novel β-AR ligands in isolated tissue experiments .

Analytical Chemistry: Reference Standard for Detection of Phenethylamine Stimulants

Deterenol's role as an identified stimulant in dietary supplements makes it a necessary analytical reference standard for quality control, forensic, and anti-doping laboratories. Its detection alongside other phenethylamines (PEAs) in complex supplement matrices has been confirmed by NMR and mass spectrometry, establishing a need for pure reference material for accurate identification and quantification [3].

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41 linked technical documents
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